molecular formula C12H8O4 B1666803 Bergapten CAS No. 484-20-8

Bergapten

Cat. No. B1666803
CAS RN: 484-20-8
M. Wt: 216.19 g/mol
InChI Key: BGEBZHIAGXMEMV-UHFFFAOYSA-N
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Description

Bergapten (5-methoxypsoralen) is a naturally-occurring organic chemical compound produced by numerous plant species, especially from the carrot family Apiaceae and the citrus family Rutaceae . It belongs to a class of chemical compounds known as the furanocoumarins .


Synthesis Analysis

Bergapten was synthesized in a yield of 55% from phloroglucinol as starting material, via a novel approach including monomethylation, Hoesch reaction, acetylation, deacetoxylation, Pechmann condensation, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone(DDQ) dehydrogenation .


Molecular Structure Analysis

The molecular formula of Bergapten is C12H8O4 . It has a molar mass of 216.192 g/mol .


Chemical Reactions Analysis

The synthesis of Bergapten involves several chemical reactions including monomethylation, Hoesch reaction, acetylation, deacetoxylation, Pechmann condensation, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone(DDQ) dehydrogenation .

Scientific Research Applications

Pharmacological Properties and Therapeutic Aspects

Bergapten exhibits a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, hypolipemic, and anticancer effects. It is successfully utilized as a photosensitizing agent in treating skin disorders such as psoriasis and vitiligo, where its administration, combined with UV irradiation, induces significant lesion clearance rates. Bergapten's role extends to improving serum lipid profiles and nonalcoholic fatty liver conditions. However, its efficacy against cancer and bacterial infections warrants further clinical trials to define treatment guidelines (Quetglas-Llabrés et al., 2022).

Neuroprotective Effects

Bergapten has demonstrated potential in improving cognitive function and memory in preclinical models. Its neuroprotective effects may result from the inhibition of acetylcholinesterase activity in the hippocampus and prefrontal cortex, along with significant antioxidative actions. This suggests Bergapten's potential in treating cognitive deficits (Kowalczyk et al., 2020).

Anti-inflammatory and Antioxidant Activities

In murine models, Bergapten has shown to attenuate allergic airway-induced hypersensitivity and inflammation. It stabilizes mast cells, reduces neutrophil infiltration, and mitigates oxidative stress, suggesting its therapeutic benefits in conditions like asthma and allergic reactions (Aidoo et al., 2019).

Osteoclastogenesis and Bone Resorption

Bergapten prevents osteoclast formation, bone resorption, and promotes the survival of osteoclasts through apoptosis, which could be beneficial for preventing inflammatory bone loss. This activity highlights its potential application in treating osteoporosis and other bone-related diseases (Zheng et al., 2014).

Comprehensive Pharmacological Review

A broad range of pharmacological effects has been attributed to Bergapten, including neuroprotection, organ protection, anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. Its ability to cross the blood-brain barrier indicates a potential for treating brain diseases, despite the need for further research to fully elucidate its mechanisms and targets (Liang et al., 2021).

properties

IUPAC Name

4-methoxyfuro[3,2-g]chromen-7-one
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InChI

InChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3
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InChI Key

BGEBZHIAGXMEMV-UHFFFAOYSA-N
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Canonical SMILES

COC1=C2C=CC(=O)OC2=CC3=C1C=CO3
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Molecular Formula

C12H8O4
Record name 5-METHOXYPSORALEN
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DSSTOX Substance ID

DTXSID1025560
Record name 5-Methoxypsoralen
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Molecular Weight

216.19 g/mol
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Physical Description

Grayish-white microcrystalline powder or yellow fluffy solid. (NTP, 1992), Grayish-white or yellow solid; [CAMEO] White powder; [MSDSonline], Solid
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 5 ug/mL, Practically insoluble in boiling water, Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol; soluble in absolute alcohol: 1 part in 60
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Impurities

One preparation of 5-methoxypsoralen contained 7.3% of a dimethoxypsoralen isomer.
Record name 5-Methoxypsoralen
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Product Name

Bergapten

Color/Form

Needles from alcohol

CAS RN

484-20-8
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Record name 4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
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Melting Point

370 °F (sublimes) (NTP, 1992), 188 °C (sublimes), 188 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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